molecular formula C14H12N2O3S B1421481 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- CAS No. 916574-87-3

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-

Cat. No.: B1421481
CAS No.: 916574-87-3
M. Wt: 288.32 g/mol
InChI Key: YDLCOYYLGDLUDX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[2,3-B]pyridine core substituted with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Mechanism of Action

Target of Action

The primary targets of the compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a crucial role in various types of tumors . This compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .

Biochemical Pathways

The compound “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” affects the FGFR signaling pathway. This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of “1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-” results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The methoxy and phenylsulfonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents at the 4-position or 1-position.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-B]pyridine: The parent compound without the methoxy and phenylsulfonyl groups.

    4-Methoxy-1H-pyrrolo[2,3-B]pyridine: A derivative with only the methoxy group.

    1-Phenylsulfonyl-1H-pyrrolo[2,3-B]pyridine: A derivative with only the phenylsulfonyl group.

Uniqueness

1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- is unique due to the combined presence of both the methoxy and phenylsulfonyl groups. This combination imparts distinct chemical properties and biological activities that are not observed in the individual derivatives. The compound’s ability to inhibit FGFRs with high potency makes it a valuable lead compound for the development of new cancer therapies .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methoxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-13-7-9-15-14-12(13)8-10-16(14)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLCOYYLGDLUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-methoxy-7-azaindole (6.4 g, 43.2 mmol) in dichloromethane (200 mL) and 50% aqueous sodium hydroxide (200 mL) was added benzenesulfonyl chloride (6.1 mL, 47.5 mmol) and tetrabutylammonium bromide (1.4 g, 4.3 mmol). The mixture was stirred vigorously at room temperature for 18 hours. The organic phase was washed with water and brine, dried (MgSO4), filtered and concentrated. The crude product was recrystallized from ethyl acetate and hexanes to give 9.2 g of 1-benzenesulfonyl-4-methoxy-7-azaindole as a yellow solid. 1H NMR (DMSO-d6) δ 8.30 (d, J=5 Hz, 1H), 8.18 (d, 1 Hz, 1H), 7.58 (m, 2H), 7.47 (m, 2H), 6.67 (d, 4 Hz, 1H), 6.61 (d, 4 Hz, 1H), 3.94 (s, 3H). MS (m/z) 289 (M+H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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